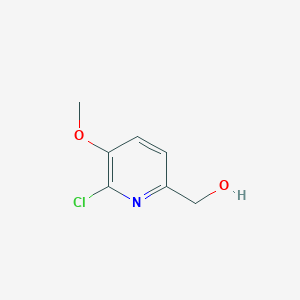

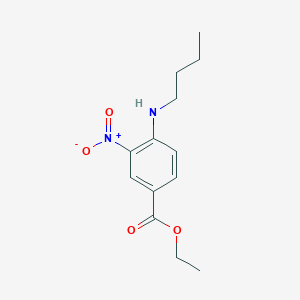

4-(丁基氨基)-3-硝基苯甲酸乙酯

描述

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .

Synthesis Analysis

Ethyl 4-(butylamino)benzoate is synthesized from butyraldehyde and benzocaine . It is also available for purchase from various chemical suppliers .Molecular Structure Analysis

The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . The molecular weight is 221.30 . The InChI Key is GTXRSQYDLPYYNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid substance . It has a melting point of 68-70 °C and a boiling point of 220 °C at 2 mmHg . The density is 1.0451 (rough estimate) and the refractive index is 1.5175 (estimate) .科学研究应用

1. 晶体结构分析

4-(丁基氨基)-3-硝基苯甲酸乙酯的晶体结构以其非对称单元中的三个独立分子为特征。它在每个分子中具有分子内的 N—H⋯O 氢键,形成 S(6) 环基序。该结构的稳定性通过分子间的 N—H⋯O 和 C—H⋯O 氢键增强 (纳伦德拉·巴布等人,2009 年)。

2. 化学合成与表征

4-(丁基氨基)-3-硝基苯甲酸乙酯用于通过“一锅法”硝基还原环化过程合成 1-丁基-2-(2-羟基-4-甲氧基苯基)-1H-苯并[d]咪唑-5-羧酸乙酯。该合成使用 FT-IR、1H-NMR、13C-NMR 和质谱等各种技术进行表征 (萨蒂亚纳拉亚纳和普贾里,2021 年)。

3. 光学和电化学性质

该化合物参与合成新的苯并咪唑配体,这些配体表现出强烈的蓝绿色荧光,具有高到中等的量子产率。这些配体的光电特性和在有机光电中的潜在应用得到了表征 (萨蒂亚纳拉亚纳等人,2020 年)。

4. 分子静电势分析

对 4-(丁基氨基)-3-硝基苯甲酸乙酯进行分子静电势 (MEP) 研究,确定了分子的反应位点,深入了解其化学反应性和相互作用潜力 (萨蒂亚纳拉亚纳和普贾里,2021 年)。

5. 光子学应用

该化合物用于合成腙衍生物以研究其非线性光学性质。这些研究对于开发光子器件至关重要,探索了该化合物在光子学中的潜力 (奈尔等人,2022 年)。

作用机制

Target of Action

Ethyl 4-(butylamino)-3-nitrobenzoate is a type of benzoate compound that acts as a local anesthetic . Its primary targets are the nerve endings and nerve trunks . These targets play a crucial role in transmitting nerve impulses, which are responsible for sensations such as pain .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to nerve impulse transmission . The compound’s action on the sodium ion channels can disrupt the normal flow of ions, which is essential for the propagation of nerve impulses .

Result of Action

The primary result of Ethyl 4-(butylamino)-3-nitrobenzoate’s action is the temporary loss of sensation in the area where it is applied . This is due to its ability to block the conduction of nerve impulses, which are responsible for transmitting sensory information, including pain, from the peripheral nervous system to the central nervous system .

安全和危害

属性

IUPAC Name |

ethyl 4-(butylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-5-8-14-11-7-6-10(13(16)19-4-2)9-12(11)15(17)18/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYBXKDVKDHZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate?

A1: The crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate, as determined by X-ray diffraction, reveals important information about its molecular interactions. The asymmetric unit contains three independent molecules of the compound. Each molecule exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. Furthermore, the crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. This information is valuable for understanding its physical properties and potential reactivity.

Q2: How can Ethyl 4-(butylamino)-3-nitrobenzoate be used in the synthesis of other compounds?

A2: Ethyl 4-(butylamino)-3-nitrobenzoate serves as a vital precursor in synthesizing benzimidazole derivatives. Specifically, it undergoes a "one-pot" nitro-reductive cyclization when reacted with sodium dithionite and a substituted aldehyde in dimethyl sulfoxide. This reaction efficiently yields Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. This synthetic route highlights the versatility of Ethyl 4-(butylamino)-3-nitrobenzoate in accessing a variety of potentially bioactive compounds.

Q3: What analytical techniques are commonly used to characterize Ethyl 4-(butylamino)-3-nitrobenzoate and its derivatives?

A3: Characterization of Ethyl 4-(butylamino)-3-nitrobenzoate and its derivatives often employs a combination of techniques. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry. These techniques offer valuable information about the compound's structure, purity, and functional groups. Additionally, ultraviolet-visible (UV-Vis) spectroscopy, photoluminescence (PL), and thermogravimetric analysis (TGA) can provide insights into its electronic properties, thermal stability, and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)

![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)